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Compound of Interest

Compound Name:
D-Ala-gly-phe-met-NH2 acetate

salt

CAS No.: 100929-65-5

Cat. No.: B564313

Get Quote

Agonist Selectivity Profile & Experimental Utility
Molecular Identity & Structural Logic
[D-Ala²]-Met⁵-Enkephalinamide is a synthetic analogue of the endogenous peptide Met-

enkephalin (Tyr-Gly-Gly-Phe-Met). Its design addresses the two primary instability vectors of

natural enkephalins:

N-terminal degradation: The substitution of naturally occurring Glycine at position 2 with D-

Alanine introduces steric hindrance that blocks aminopeptidase degradation.

C-terminal degradation: The amidation of the C-terminus (-NH₂) prevents carboxypeptidase

cleavage.

These modifications transform a peptide with a half-life of minutes into a stable, potent

pharmacological tool capable of crossing the blood-brain barrier (BBB) more effectively than its

parent compound.
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Pharmacological Selectivity Profile
Unlike highly selective tools developed later (e.g., DAMGO for µ-receptors or DPDPE for δ-

receptors), DAMA is characterized by a mixed, non-selective profile with high affinity for both µ

(Mu) and δ (Delta) opioid receptors.

Receptor Affinity Matrix
The following data summarizes the binding affinity (

) and potency (

) across the opioid receptor family. Note that values vary slightly by tissue preparation (guinea
pig ileum vs. mouse vas deferens).

Receptor Subtype
Affinity (

)
Selectivity Status

Functional
Outcome

µ (MOR) ~1.5 – 3.0 nM High Affinity

Potent analgesia,

respiratory

depression.

δ (DOR) ~2.0 – 5.0 nM High Affinity

Modulation of

analgesia, seizure

threshold.

κ (KOR) > 1,000 nM Negligible
Minimal interaction at

physiological doses.

Interpretation: DAMA functions as a broad-spectrum opioid agonist. It does not discriminate

effectively between µ and δ receptors.

Research Implication: If your study requires isolating a specific receptor subtype's

contribution (e.g., separating µ-mediated analgesia from δ-mediated effects), DAMA is not

the appropriate tool. Use DAMGO (µ-selective) or DPDPE (δ-selective) instead.

Utility: DAMA is ideal for establishing "total opioid" system activation or mimicking the

physiological release of stable enkephalins.
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Mechanism of Action: Signal Transduction
Upon binding, DAMA activates the

protein-coupled signaling cascade. This results in the inhibition of adenylyl cyclase and the
modulation of ion channels.
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Figure 1: Canonical

signaling pathway activated by DAMA binding to µ or δ receptors.

Experimental Protocols
To ensure data integrity, the following protocols utilize DAMA as a reference standard.
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A. Competitive Radioligand Binding Assay
Objective: Determine the affinity (

) of a novel compound relative to DAMA.

Membrane Preparation:

Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4).

Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash to remove

endogenous opioids.

Incubation:

Total Binding: Incubate membranes (200 µg protein) with 1 nM

-DAMA.

Non-Specific Binding (NSB): Include 10 µM Naloxone (antagonist) in parallel wells.

Test: Add varying concentrations of test compound (

to

M).

Incubate at 25°C for 60 minutes.

Filtration & Counting:

Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to

reduce NSB).

Wash 3x with ice-cold Tris-HCl.

Measure radioactivity via liquid scintillation counting.

Analysis:
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Calculate specific binding: (Total - NSB).

Fit data to a one-site competition model to derive

and convert to

using the Cheng-Prusoff equation.

B. Functional GTPγS Binding Assay
Objective: Verify agonist efficacy (Full vs. Partial).

Setup: Prepare membranes as above but use a buffer containing GDP (10-50 µM) to clamp

the G-protein state.

Reaction:

Incubate membranes with

(0.1 nM) and DAMA (

for max stimulation).

Incubate at 30°C for 30-60 mins.

Validation:

DAMA should produce a robust increase in

binding (typically 150-200% over basal).

Control: Co-incubation with Naloxone must abolish the effect.

Selectivity Decision Logic
When designing an opioid study, selecting the correct agonist is critical for data interpretation.

Use the flow below to determine if DAMA is the correct tool for your specific hypothesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564313?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Goal Is receptor subtype
isolation required?

Yes

No

Target Receptor?

Use DAMA
([D-Ala2]-Met-Enk-NH2)

Use DAMGO
(High µ Selectivity)

Mu (µ)

Use DPDPE or
Deltorphin II

(High δ Selectivity)

Delta (δ)

• General Analgesia Models
• Metabolic Stability Studies
• Non-selective Binding Ref.

Click to download full resolution via product page

Figure 2: Decision matrix for opioid agonist selection based on experimental requirements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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